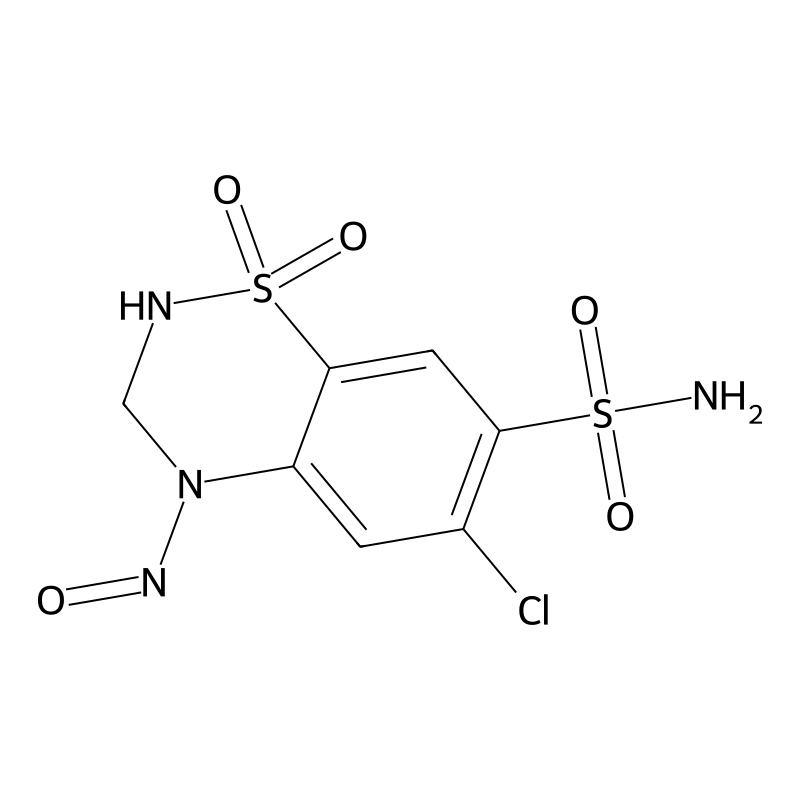4-Nitrosohydrochlorothiazide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Characterization
Research has been conducted to characterize 4-N-HCT on a molecular level. Studies have investigated its structure, chemical properties, and stability PubChem: .
Potential Mutagenicity
Some research suggests that 4-N-HCT may have mutagenic properties, meaning it could potentially cause changes in DNA that could lead to cancer. This is a concern for the safety of HCT, as 4-N-HCT may be a minor contaminant during the manufacturing process Sigma-Aldrich: . However, more research is needed to confirm this effect.
Use as an Internal Standard
Due to its specific chemical properties, 4-N-HCT has been used as a reference material in research on HCT. As an internal standard, it helps researchers measure the amount of HCT present in a sample MedChemExpress: .
4-Nitrosohydrochlorothiazide is a nitroso derivative of hydrochlorothiazide, a thiazide diuretic commonly used in the treatment of hypertension and edema. Its chemical formula is CHClNOS, and it has a molecular weight of approximately 326.74 g/mol . The compound features a nitroso group (-NO) attached to the benzene ring of hydrochlorothiazide, which alters its chemical properties and biological activity.
The reactivity of 4-nitrosohydrochlorothiazide is influenced by its nitroso group. It undergoes various chemical transformations, particularly in aqueous solutions. Studies indicate that it degrades rapidly at pH values between 6 and 8, producing several degradation products, including formaldehyde, aminobenzenesulfonic acid derivatives, and thiatriazine . The degradation mechanism involves parallel and consecutive reactions, leading to the formation of these byproducts over time.
The synthesis of 4-nitrosohydrochlorothiazide typically involves the nitrosation of hydrochlorothiazide. This reaction can be achieved through the reaction of hydrochlorothiazide with nitrous acid or other nitrosating agents under controlled conditions. The process must be carefully managed to ensure the formation of the desired nitroso derivative while minimizing the formation of unwanted byproducts .
4-Nitrosohydrochlorothiazide finds applications primarily in pharmaceutical research and development. As a secondary standard and certified reference material, it is used in quality control processes for pharmaceutical products involving hydrochlorothiazide. Its unique properties also make it a subject of study for potential new therapeutic uses in treating hypertension or related conditions .
Studies on the interactions of 4-nitrosohydrochlorothiazide with other compounds have revealed its ability to form complexes with macrocyclic ligands, indicating potential for use in drug delivery systems or as a part of combination therapies. Further research is needed to explore these interactions comprehensively and assess their implications for drug efficacy and safety.
Several compounds share structural similarities with 4-nitrosohydrochlorothiazide. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Hydrochlorothiazide | CHClNOS | Parent compound; lacks nitroso group |
| N-Nitrosodimethylamine | CHNO | Known carcinogen; widely studied for toxicity |
| N-Nitrosomethylurea | CHNO | Another nitroso compound; linked to carcinogenicity |
| Thiazides (general class) | Varies | Diuretic class; includes various derivatives with different substitutions |
Uniqueness: 4-Nitrosohydrochlorothiazide is unique due to its specific nitroso modification on the hydrochlorothiazide structure, which may confer distinct pharmacological properties compared to its parent compound and other similar compounds. This modification could influence both its stability and biological activities, making it an interesting subject for further research in medicinal chemistry.








